molecular formula C9H13N3O B1272805 2-Morpholino-3-pyridinamine CAS No. 51627-47-5

2-Morpholino-3-pyridinamine

Cat. No.: B1272805
CAS No.: 51627-47-5
M. Wt: 179.22 g/mol
InChI Key: DHYQHRDXKCKJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Morpholino-3-pyridinamine typically involves a multi-step process. One common method starts with 2-chlorine-3-nitropyridine as the raw material. This compound undergoes a substitution reaction to form 4-(3-nitropyridine-2-yl)morpholine. The next step involves a reduction reaction to convert 4-(3-nitropyridine-2-yl)morpholine into 2-morpholino pyridine-3-amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Morpholino-3-pyridinamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Morpholino-3-pyridinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Morpholino-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation .

Comparison with Similar Compounds

2-Morpholino-3-pyridinamine can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may differ in their reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-morpholin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQHRDXKCKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380196
Record name 2-Morpholino-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-47-5
Record name 2-Morpholino-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.